![molecular formula C8H5BrFN B1498034 3-Bromo-6-fluoro-1H-indole CAS No. 1094754-90-1](/img/structure/B1498034.png)
3-Bromo-6-fluoro-1H-indole
Overview
Description
3-Bromo-6-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN . It is a solid substance and is stored in dry conditions at 2-8°C . It has a molecular weight of 368.23 .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes compounds like 3-Bromo-6-fluoro-1H-indole, can be achieved through a one-pot, three-component Fischer indolisation . This process is rapid, operationally straightforward, and generally high yielding .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-fluoro-1H-indole consists of a benzopyrrole core, which is aromatic in nature due to the presence of 10 π-electrons . The compound also contains bromine and fluorine substituents at the 3rd and 6th positions respectively .Chemical Reactions Analysis
Indole derivatives, including 3-Bromo-6-fluoro-1H-indole, are known to undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
3-Bromo-6-fluoro-1H-indole is a solid substance with a molecular weight of 368.23 . It is stored in dry conditions at 2-8°C .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 3-Bromo-6-fluoro-1H-indole are not mentioned in the search results, indole derivatives in general have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications .
properties
IUPAC Name |
3-bromo-6-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZYCWYNOMSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655633 | |
Record name | 3-Bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-1H-indole | |
CAS RN |
1094754-90-1 | |
Record name | 3-Bromo-6-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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